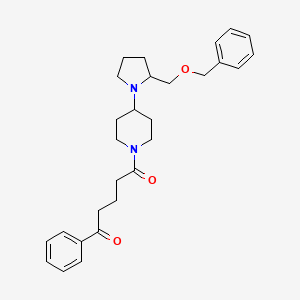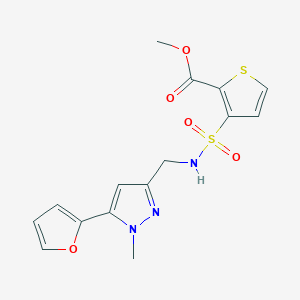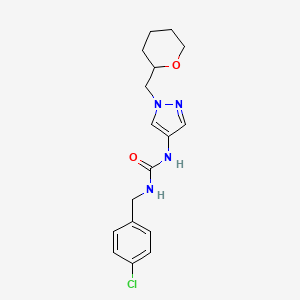
N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide, also known as OBTA, is a compound that has been widely studied for its potential applications in the field of medicinal chemistry. OBTA is a synthetic compound that was first synthesized in the late 20th century and has since been the subject of numerous scientific investigations.
Wirkmechanismus
The mechanism of action of N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of ion channels. This compound has been shown to interact with the GABA receptor, which is involved in the regulation of neuronal activity. This compound has also been shown to inhibit the release of glutamate, which is a neurotransmitter that is involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have a range of biological activities, making it a useful tool for investigating the mechanisms of neurological disorders. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide. One area of research is the development of new this compound derivatives that have improved biological activity and pharmacokinetic properties. Another area of research is the investigation of the potential of this compound as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and other organs.
Synthesemethoden
The synthesis of N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide involves the reaction of 3-bromo-2-hydroxypropene with 1,3-cyclohexadiene in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)prop-2-enamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-11(13)12-9-4-3-5-10-8(9)6-7-14-10/h2,8-10H,1,3-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYLXFRZVVWMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2C1CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2604047.png)
![2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B2604048.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2604050.png)
![5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2604052.png)

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2604055.png)

